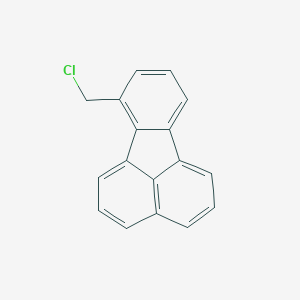

7-Chloromethylfluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

103393-71-1 |

|---|---|

Molecular Formula |

C17H11Cl |

Molecular Weight |

250.7 g/mol |

IUPAC Name |

7-(chloromethyl)fluoranthene |

InChI |

InChI=1S/C17H11Cl/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9H,10H2 |

InChI Key |

YQWDZLYVEVNEIF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CCl |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CCl |

Other CAS No. |

103393-71-1 |

Synonyms |

7-CHLOROMETHYLFLUORANTHENE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Chloromethylfluoranthene

Established Synthetic Routes to Chloromethylfluoranthenes

The introduction of a chloromethyl group onto a fluoranthene (B47539) core can be achieved through various methods, primarily involving electrophilic aromatic substitution.

Precursor Chemistry and Reaction Pathways for Fluoranthene Chloromethylation

The chloromethylation of aromatic compounds, known as the Blanc chloromethylation, is a classic method for introducing a chloromethyl group. numberanalytics.comnih.gov This reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. numberanalytics.comnih.gov The key reactive species is a highly electrophilic chloromethyl cation or a related species, which then attacks the electron-rich aromatic ring. numberanalytics.com

For fluoranthene, the reaction proceeds via the attack of the π-electrons of the aromatic system on the electrophilic carbon of the protonated formaldehyde, followed by rearomatization and subsequent conversion of the resulting hydroxymethyl group to the chloride. numberanalytics.com

A related synthetic strategy involves the preparation of a hydroxymethyl precursor, which is then converted to the chloromethyl derivative. For instance, a synthetic route to 7,10-bis(hydroxymethyl)fluoranthene has been documented, starting from dimethyl 1,3-acetonedicarboxylate and glycine (B1666218) to form a substituted fluoranthene diester. uhasselt.be This diester is then reduced using a strong reducing agent like lithium aluminum hydride to yield the corresponding diol, 7,10-bis(hydroxymethyl)fluoranthene. uhasselt.be The subsequent conversion to the chloromethyl compound is achieved by reacting the diol with a chlorinating agent such as thionyl chloride in the presence of a base like pyridine. uhasselt.be While this method yields a disubstituted product, it establishes a viable pathway from a hydroxylmethyl precursor to a chloromethylfluoranthene.

Table 1: Reagents for the Conversion of Hydroxymethylfluoranthene to Chloromethylfluoranthene

| Reagent | Role | Reference |

| Thionyl chloride (SOCl₂) | Chlorinating agent | uhasselt.be |

| Pyridine | Base | uhasselt.be |

| Tetrahydrofuran (THF) | Solvent | uhasselt.be |

Regioselective Synthesis of 7-Chloromethylfluoranthene

Achieving regioselectivity in the direct chloromethylation of fluoranthene is challenging due to the presence of multiple reactive sites on the aromatic core. The substitution pattern is influenced by factors such as the stability of the intermediate carbocation (sigma complex) and the reaction conditions. numberanalytics.com The positions on the fluoranthene molecule exhibit different electron densities, leading to a mixture of isomers in typical electrophilic substitution reactions.

To obtain a specific isomer like this compound, a multi-step synthesis involving a directing group or a precursor with the desired substitution pattern is often necessary. While direct regioselective methods for the synthesis of this compound are not extensively documented in publicly available literature, the principles of regioselective synthesis suggest that starting with a fluoranthene derivative already functionalized at the 7-position would be a viable strategy. The reaction conditions, including temperature, solvent, and catalyst, can also be optimized to favor the formation of a particular regioisomer. numberanalytics.comnumberanalytics.com

Mechanistic Studies of Chloromethylation Reactions for Fluoranthene Derivatives

The mechanism of the Blanc chloromethylation involves the in situ formation of an electrophile from formaldehyde and hydrogen chloride, facilitated by a Lewis acid catalyst. numberanalytics.comnih.gov The catalyst protonates the formaldehyde, increasing the electrophilicity of the carbonyl carbon. numberanalytics.com The aromatic π-system of fluoranthene then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding a hydroxymethylfluoranthene intermediate. numberanalytics.com This alcohol is then rapidly converted to the final chloromethylfluoranthene product in the presence of excess hydrogen chloride. numberanalytics.com

Computational studies on the C-H arylation of related polycyclic aromatic hydrocarbons like phenanthrene (B1679779) have provided insights into the mechanisms of C-H functionalization, highlighting the importance of the electronic properties of the PAH in determining the reaction pathway and regioselectivity. nagoya-u.ac.jp Similar principles would apply to the chloromethylation of fluoranthene, where the electron density at different positions of the fluoranthene nucleus dictates the preferred site of electrophilic attack.

Functional Group Interconversions and Derivatization Strategies

The chloromethyl group in this compound is a versatile functional handle that allows for a variety of subsequent chemical transformations.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, making the benzylic carbon susceptible to attack by nucleophiles. mdpi-res.com This allows for the synthesis of a wide range of derivatives through nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

In a typical SN2 reaction, a strong nucleophile directly displaces the chloride ion in a single concerted step. mdpi-res.com For an SN1 reaction, the C-Cl bond first breaks to form a relatively stable benzylic carbocation, which is then attacked by the nucleophile. mdpi-res.com The choice of solvent is crucial; polar aprotic solvents favor SN2 reactions, while polar protic solvents can promote SN1 pathways. numberanalytics.com

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Functional Group |

| Hydroxide (B78521) (OH⁻) | Hydroxymethyl (-CH₂OH) |

| Cyanide (CN⁻) | Cyanomethyl (-CH₂CN) |

| Azide (N₃⁻) | Azidomethyl (-CH₂N₃) |

| Alkoxide (RO⁻) | Alkoxymethyl (-CH₂OR) |

| Thiolate (RS⁻) | Thiomethyl (-CH₂SR) |

| Amine (RNH₂) | Aminomethyl (-CH₂NHR) |

While specific experimental data for nucleophilic substitution on this compound is not widely reported, the principles are well-established in organic chemistry.

Synthesis of Related Fluoranthene Analogs (e.g., hydroxymethylfluoranthenes, bromomethylfluoranthenes)

The chloromethyl group can be readily converted to other useful functional groups.

Synthesis of 7-Hydroxymethylfluoranthene (B159355): The conversion of this compound to 7-hydroxymethylfluoranthene can be achieved via a nucleophilic substitution reaction using a hydroxide source, such as sodium hydroxide or potassium hydroxide, typically in a solvent mixture containing water. This hydrolysis reaction replaces the chlorine atom with a hydroxyl group. As previously mentioned, the synthesis of 7,10-bis(hydroxymethyl)fluoranthene has been achieved through the reduction of the corresponding diester, indicating a viable route to hydroxymethyl-substituted fluoranthenes. uhasselt.be

Synthesis of 7-Bromomethylfluoranthene (B14444716): The synthesis of 7-bromomethylfluoranthene from this compound can be accomplished through a Finkelstein reaction. This involves treating the chloromethyl compound with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone. The equilibrium is driven towards the formation of the bromo-derivative due to the lower solubility of sodium chloride in acetone, which precipitates out of the reaction mixture. Studies have been conducted on various isomers of bromomethylfluoranthene, suggesting their accessibility for research purposes. researchgate.net

Investigation of Subsequent Chemical Transformations (e.g., solvolysis reactions)

The solvolysis of these compounds has been studied in various solvent systems, including aqueous dioxane and aqueous formic acid. The rates of these reactions are influenced by the position of the chloromethyl group on the fluoranthene ring system, which in turn affects the stability of the carbocation intermediate formed during the reaction. The delocalization of the positive charge across the polycyclic aromatic framework plays a crucial role in determining the reactivity. It is known that the mutagenic activities of bromomethyl- and chloromethylfluoranthenes are related to their reactivities, which can be estimated by electronic structure calculations.

For instance, the solvolysis of 1-(3-chloro-4-methylphenyl)-1-methylethyl chloride has been studied in 90% aqueous acetone, with the reaction rates and activation energies calculated. Such studies on related structures highlight the methodologies that could be applied to quantify the reactivity of this compound. The comparison of observed and calculated solvolysis rate constants for substituted cumyl chlorides has shown that steric and electronic effects of substituents significantly influence the reaction rates. A similar detailed kinetic study of this compound would be invaluable for understanding its reaction mechanisms and for optimizing its use in further chemical syntheses.

Polymerization and Advanced Materials Applications of Fluoranthene Derivatives

Fluoranthene derivatives, including those derived from this compound, are valuable monomers for the synthesis of novel polymers with interesting optical and electronic properties. These polymers are of significant interest for applications in advanced materials, particularly in the field of organic electronics.

One of the most notable examples is poly(p-fluoranthene vinylene) (PFV) , a conjugated polymer with a nonalternant repeating unit. The synthesis of PFV and its alkyl-substituted derivatives has been a subject of research, with studies focusing on their optical and electrochemical properties. These polymers are typically synthesized via precursor routes, and their conversion to the final conjugated structure can be achieved by thermal treatment. The introduction of alkyl side chains, such as hexyl or dodecyl, can improve the solubility and processability of the resulting polymers.

Fluoranthene-based polymers exhibit properties that make them suitable for a range of optoelectronic applications, including:

Organic Light-Emitting Diodes (OLEDs) : The electroluminescent properties of fluoranthene-containing copolymers have been explored. For instance, copolymers of fluorene (B118485) and anthracene (B1667546) derivatives have been synthesized and their photoluminescence spectra show shifts to longer wavelengths with increasing anthracene content, allowing for the emission of various colors from greenish-blue to orange. nih.gov

Organic Solar Cells (OSCs) : Fluoranthene derivatives are used to construct donor-acceptor type copolymers for use as donor materials in OSCs. For example, a new diazabenzo[k]fluoranthene derivative has been used to create a wide-bandgap polymer donor with efficient hole transport properties.

Organic Field-Effect Transistors (OFETs) : The charge transport properties of fluoranthene-based materials are being investigated for their potential use in OFETs.

The synthesis of these functional polymers often involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create copolymers with tailored properties. nih.govresearchgate.net For instance, a copolymer of a quinoxaline (B1680401) derivative and a fluorene derivative has been synthesized via a Suzuki-Miyaura reaction, resulting in a polymer with blue photoluminescence. researchgate.net

The table below summarizes some key properties of fluoranthene-based polymers and their applications.

| Polymer/Copolymer System | Synthesis Method | Key Properties | Potential Applications |

| Poly(p-fluoranthene vinylene) (PFV) | Precursor route, thermal conversion | Conjugated, nonalternant repeating units | OLEDs, OSCs |

| Alkyl-substituted PFVs | Precursor route, thermal conversion | Improved solubility and processability | OLEDs, OSCs |

| Fluorene-anthracene copolymers | Suzuki coupling | Tunable photoluminescence (greenish-blue to orange) | OLEDs |

| Diazabenzo[k]fluoranthene-based copolymers | Donor-acceptor copolymerization | Wide bandgap, efficient hole transport | OSCs |

| Quinoxaline-fluorene copolymers | Suzuki-Miyaura reaction | Blue photoluminescence | OLEDs |

The versatility of fluoranthene as a building block in polymer chemistry continues to drive research into new materials with enhanced performance for a variety of electronic and photonic applications. uhasselt.be

Mechanistic Investigations of 7 Chloromethylfluoranthene Reactivity

Electrophilic Character and Reaction Mechanisms

The electrophilic nature of 7-chloromethylfluoranthene is central to its reactivity, primarily involving the carbon atom of the chloromethyl group. This electrophilicity drives its reactions with nucleophiles, proceeding through mechanisms that can be characterized by the nature of the transition state and the intermediates involved.

The primary electrophilic site in this compound is the benzylic carbon of the chloromethyl group. The electronegativity of the chlorine atom induces a partial positive charge on this carbon, making it susceptible to attack by nucleophiles. The large, electron-rich fluoranthene (B47539) ring system can further influence the electron density at this site through resonance and inductive effects.

While direct experimental studies on the electrophilic sites of this compound are not extensively documented, analogies can be drawn from studies on structurally similar compounds, such as chloromethylnaphthalenes. In these systems, the aromatic rings effectively delocalize the developing positive charge in the transition state of nucleophilic substitution reactions, thereby stabilizing it. The position of the chloromethyl group on the fluoranthene ring is crucial. In the case of this compound, the substituent is at a position that allows for significant resonance stabilization of a developing positive charge on the benzylic carbon.

The solvolysis of this compound is expected to proceed through a mechanism involving a carbocation intermediate, characteristic of an SN1 (Substitution Nucleophilic Unimolecular) pathway. The rate of such a reaction is dependent on the stability of the carbocation formed upon the departure of the chloride leaving group.

The stability of the 7-fluoranthenylmethyl carbocation is significantly enhanced by the extensive delocalization of the positive charge over the entire fluoranthene ring system. This delocalization can be represented by numerous resonance structures. Computational studies on similar polycyclic aromatic methyl carbocations have shown that the positive charge is distributed across various carbon atoms in the aromatic system, which greatly stabilizes the intermediate. acs.org The stability of this carbocation is a key factor in the facility of SN1 reactions for this compound.

The stability of carbocations derived from polycyclic aromatic hydrocarbons generally increases with the extent of the aromatic system, as this provides a larger area over which the positive charge can be delocalized. Therefore, the 7-fluoranthenylmethyl carbocation is expected to be a relatively stable intermediate, facilitating reactions that proceed through an SN1 mechanism.

Theoretical and computational chemistry provide powerful tools for predicting the electrophilicity and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the distribution of electron density and identify sites most susceptible to nucleophilic attack.

Molecular orbital calculations can illustrate the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic regions of the molecule. For this compound, the LUMO is expected to have a large coefficient on the benzylic carbon of the chloromethyl group, confirming its role as the primary electrophilic center.

Furthermore, computational models can be used to estimate the stability of the 7-fluoranthenylmethyl carbocation. By calculating the energy of the carbocation relative to the starting material, the feasibility of an SN1 pathway can be assessed. These theoretical predictions are invaluable for understanding the reactivity of complex aromatic systems where experimental data may be scarce. acs.org

Kinetic Studies of Fluoranthene Derivative Reactions

Kinetic studies, particularly of solvolysis reactions, are fundamental to elucidating the reaction mechanisms of fluoranthene derivatives. By measuring reaction rates under various conditions, detailed information about the transition state and the rate-limiting step can be obtained.

For instance, the relative rates of solvolysis for chloromethylnaphthalenes in acetic acid at 100°C highlight the significant influence of the substitution pattern on reactivity.

| Compound | Relative Rate |

|---|---|

| 1-Chloromethylnaphthalene | 1.00 |

| 2-Chloromethylnaphthalene | 0.07 |

| 4-Methyl-1-chloromethylnaphthalene | 10.4 |

| 2-Methyl-1-chloromethylnaphthalene | 2.2 |

This data illustrates that substitution at the 1-position of naphthalene (B1677914) leads to a significantly faster solvolysis rate compared to the 2-position, which is attributed to the greater stability of the 1-naphthylmethyl carbocation. Similarly, electron-donating methyl groups on the naphthalene ring increase the rate of solvolysis by further stabilizing the carbocation intermediate.

Based on this analogy, it can be inferred that the solvolysis rate of this compound would be highly dependent on the ability of the fluoranthene nucleus to stabilize the resulting carbocation. The position at C-7 in fluoranthene is part of the naphthalene subunit of the molecule, and its reactivity would be influenced by the electronic effects of the fused benzene (B151609) ring.

The elucidation of the reaction pathway for the solvolysis of compounds like this compound relies on a combination of kinetic data and product analysis. The observation of first-order kinetics, where the reaction rate is dependent only on the concentration of the substrate (this compound), is strong evidence for an SN1 mechanism.

Furthermore, the nature of the products formed can provide insight into the reaction pathway. In a solvolysis reaction in a solvent such as acetic acid, the expected product would be the corresponding acetate (B1210297) ester, formed by the trapping of the carbocation intermediate by the solvent. The absence of products resulting from bimolecular attack by a nucleophile would further support an SN1 pathway where the formation of the carbocation is the slow, rate-determining step.

Biological Interactions and Mechanistic Toxicology of 7 Chloromethylfluoranthene

Metabolic Activation Pathways and Biotransformation Mechanisms

The transformation of 7-Chloromethylfluoranthene into biologically reactive molecules is a critical initial step in its toxicological pathway. This process involves a series of enzymatic reactions primarily aimed at increasing the compound's water solubility to facilitate excretion, but which paradoxically can also lead to the formation of highly reactive, toxic intermediates.

Role of Cytochrome P450 Enzymes in Fluoranthene (B47539) Metabolism

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene, the parent compound of this compound, is heavily dependent on the action of Cytochrome P450 (CYP) enzymes. scispace.comwaocp.org These enzymes, particularly from families 1, 2, and 3, are responsible for the initial oxidative metabolism of xenobiotics. mdpi.com Specifically, human CYP2A13 has been shown to interact with fluoranthene and its metabolite, fluoranthene-2,3-diol, indicating its role in the activation pathway. scispace.com While CYP2A6 also interacts with some PAHs, it does not appear to interact with fluoranthene or its diol derivative. scispace.com CYP1B1 is another key enzyme known to oxidize many carcinogenic PAHs. scispace.compsu.edu

For chlorinated PAHs, the metabolic pathway can be altered compared to the parent compound. For instance, 7-chlorinated benz[a]anthracene (7-Cl-BaA), a related chlorinated PAH, selectively induces hepatic CYP1A2 in rats, whereas its parent compound, benz[a]anthracene, induces CYP1A1, CYP1A2, and CYP1B1. researchgate.netresearchgate.net This suggests that the chlorination of a PAH can change its interaction with CYP enzymes, potentially altering its organ-specific toxicity and metabolic fate. researchgate.net The chlorination may also stimulate other metabolic pathways beyond the typical aryl hydrocarbon receptor (AhR)-mediated metabolism seen with standard PAHs. researchgate.net

Identification and Characterization of Electrophilic Metabolites

The enzymatic action of CYPs on PAHs leads to the formation of electrophilic metabolites, which are highly reactive molecules capable of binding to cellular macromolecules like DNA. The primary pathway for many PAHs involves the formation of dihydrodiols, which are then further oxidized by CYPs to form diol epoxides. asm.org For fluoranthene, metabolism by fungal systems, which can mimic mammalian metabolism, yields trans-2,3-dihydrodiols as key intermediates. asm.org

The ultimate carcinogenic metabolite of fluoranthene is considered to be anti-2,3-dihydroxy-1,10b-epoxy-1,2,3-trihydro-fluoranthene (anti-FADE), a diol epoxide. nih.gov This metabolite is unusually stable at physiological pH, which may permit its transport to various tissues throughout the body. nih.govoup.com Similarly, for dibenzo[a,e]fluoranthene, the main reactive metabolites are its bay-region and pseudo-bay-region diol-epoxides. nih.gov The introduction of a chloromethyl group on the fluoranthene structure is expected to enhance its electrophilicity, potentially leading to the formation of highly reactive carbocations or other electrophilic species that contribute to its toxicity.

Enzymatic Hydrolysis of Epoxide Intermediates (by analogy with related PAHs)

Once formed, epoxide intermediates can be detoxified through enzymatic hydrolysis, a reaction catalyzed by epoxide hydrolases (EHs). These enzymes convert the reactive epoxides into less reactive trans-dihydrodiols by adding a water molecule. This is a critical detoxification step that competes with the binding of the epoxide to cellular targets like DNA.

Genotoxic Mechanisms and DNA Interactions

The carcinogenicity of many PAHs is directly linked to their ability to damage DNA. This compound, through its metabolic activation, can interact with DNA via several mechanisms, leading to mutations and potentially initiating cancer.

Formation and Characterization of DNA Adducts Induced by this compound

The covalent binding of reactive metabolites to DNA results in the formation of DNA adducts, which are considered a key initiating event in chemical carcinogenesis. wikipedia.orgpsu.edu For the parent compound fluoranthene, the major DNA adduct identified in rat tissues is formed from the reaction of its ultimate metabolite, anti-FADE, with the N2-position of deoxyguanosine. nih.govoup.com This adduct has been successfully identified and quantified using HPLC-32P-postlabeling methods. nih.govoup.com Studies on benzo[b]fluoranthene (B1141397) have also shown the formation of multiple DNA adducts, with the predominant pathway likely involving a bay-region triol-epoxide. capes.gov.br

For methylated PAHs, which are structurally analogous to this compound, detailed adduct characterization exists. For example, 7-methylbenz[a]anthracene (B135024) (7-MBA) forms DNA adducts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) from its anti- and syn-bay-region diol-epoxides. nih.gov The major adduct is identified as (+)-anti-7-MBADE-trans-N2-dGuo. nih.gov Given these precedents, this compound is expected to form similar diol-epoxide-DNA adducts, primarily at guanine (B1146940) and adenine (B156593) bases. Furthermore, the presence of the chloromethyl group introduces an additional reactive site. By analogy with compounds like 6-chloromethylbenzo[a]pyrene, this group can solvolyze to form a carbocation that readily reacts with nucleophilic sites on DNA bases, such as the N-7 of guanosine. researchgate.net

| Compound | Reactive Metabolite | Primary DNA Adducts | Reference |

|---|---|---|---|

| Fluoranthene | anti-2,3-dihydroxy-1,10b-epoxy-1,2,3-trihydro-fluoranthene (anti-FADE) | anti-FADE-N2-deoxyguanosine | nih.gov |

| Dibenzo[a,e]fluoranthene | Bay-region and pseudo-bay-region diol-epoxides | Adducts with guanine residues | nih.gov |

| 7-Methylbenz[a]anthracene (7-MBA) | anti- and syn-bay-region diol-epoxides (7-MBADEs) | (+)-anti-7-MBADE-trans-N2-dGuo, minor adducts with dAdo | nih.gov |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | anti- and syn-dihydrodiol epoxides | Adducts with dGuo and dAdo | nih.gov |

Mechanisms of DNA Damage: Strand Breaks, Cross-links, and Alkylation

The interaction of this compound's reactive metabolites with DNA can result in several types of damage.

Alkylation: The chloromethyl group is a potent alkylating function. Similar to other alkylating agents, it can attach an alkyl group to nucleophilic centers in the DNA molecule, such as the nitrogen and oxygen atoms of the DNA bases or the phosphate (B84403) backbone. nih.govhoepli.it This direct alkylation can lead to the formation of adducts, such as N7-alkylguanine, which can destabilize the glycosidic bond, leading to depurination and the creation of an abasic site—a form of DNA damage. capes.gov.brnih.gov

Strand Breaks: DNA adducts and abasic sites can interfere with DNA replication and transcription, and their repair can lead to single-strand or double-strand breaks (DSBs). psu.edu DSBs are among the most cytotoxic forms of DNA damage. While direct evidence for this compound-induced strand breaks is lacking, this is a common outcome of damage caused by carcinogenic PAHs.

Cross-links: Certain bifunctional alkylating agents can react with two different nucleophilic centers, leading to the formation of DNA interstrand or intrastrand cross-links. These lesions are particularly toxic as they prevent the separation of DNA strands, thereby blocking replication and transcription. While the primary reactive metabolites of PAHs (diol epoxides) typically form monoadducts, the presence of the chloromethyl group on this compound introduces the theoretical possibility of forming cross-links, although this has not been experimentally demonstrated.

| Mechanism | Description | Mediating Moiety | Potential Consequence |

|---|---|---|---|

| Alkylation | Covalent attachment of the fluoranthenylmethyl group to a DNA base. | Chloromethyl group (forms a carbocation) | Formation of DNA adducts (e.g., at N7-guanine), depurination, base mispairing. |

| Adduct Formation (via Epoxide) | Covalent binding of the diol epoxide metabolite to a DNA base. | Diol epoxide metabolite | Distortion of DNA helix, blockage of replication/transcription, mutations. |

| Strand Breaks | Cleavage of one or both strands of the DNA backbone. | Repair of adducts/abasic sites | Genomic instability, cell cycle arrest, apoptosis. |

| Cross-links (Hypothetical) | Covalent linkage between two nucleotides, either on the same or opposite strands. | Bifunctional reactivity (hypothetical) | Complete blockage of DNA replication and transcription, high cytotoxicity. |

Chromosomal Aberrations and Genomic Instability Induction

PAHs as a class are known to possess genotoxic properties. wikipedia.orgfrontiersin.org Their metabolites can form bulky adducts with DNA, which, if not properly repaired, can lead to the formation of chromosomal aberrations during DNA replication. who.int For instance, exposure to complex mixtures of pesticides, which can include PAHs, has been associated with an increased frequency of chromosomal alterations in exposed populations. researchgate.net The process of forming these aberrations is a key event in the development of cancer and other diseases. biotoxik.it

However, the parent compound, fluoranthene, did not show evidence of inducing micronuclei (a marker of chromosomal damage) in the bone marrow of mice or unscheduled DNA synthesis in rat liver cells in in vivo studies, suggesting it is not genotoxic in these whole-animal systems. oieau.fr This contrasts with its known mutagenic activity in in vitro systems that utilize metabolic activation. oieau.fr This discrepancy highlights the importance of metabolic activation and the specific chemical structure in determining genotoxic potential. The addition of a chloromethyl group, a reactive moiety, to the fluoranthene structure is anticipated to significantly alter its biological activity. Chloromethylated PAHs are known to be reactive alkylating agents that can directly bind to DNA without the need for metabolic activation, potentially leading to DNA strand breaks and subsequent chromosomal aberrations. europa.eu This direct-acting genotoxicity could translate to a higher potential for inducing genomic instability compared to the parent fluoranthene molecule.

Table 1: Types of Chromosomal Alterations Induced by Genotoxic Agents

| Alteration Type | Description | Potential Consequence |

| Structural Aberrations | Changes affecting the structure of a chromosome. | |

| Deletions | A portion of the chromosome is lost. | Loss of genes, potential for disease (e.g., Williams-Beuren syndrome from 7q11.23 deletion). medlineplus.gov |

| Duplications | A segment of the chromosome is repeated. | Altered gene dosage and function. |

| Translocations | A segment from one chromosome is transferred to another. | Creation of fusion genes (e.g., BCR-ABL), oncogene activation. nih.gov |

| Inversions | A segment of a chromosome is reversed end to end. | Disruption of gene sequences. |

| Numerical Aberrations | Changes in the number of chromosomes (Aneuploidy). | |

| Trisomy | Presence of an extra chromosome in cells. | Developmental disorders (e.g., Trisomy 21). atlasgeneticsoncology.org |

| Monosomy | Absence of one chromosome from a pair. | Often lethal, can be associated with conditions like Turner Syndrome (Monosomy X). nih.gov |

This table provides a general overview of chromosomal aberrations and is not based on specific data for this compound.

Induction of Oxidative Stress and Reactive Oxygen Species Formation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products. nih.govcorconinternational.com ROS, such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·), are highly reactive molecules that can cause damage to essential cellular components, including lipids, proteins, and DNA. haematologica.orgnih.govmdpi.com

Exposure to various PAHs and their derivatives is a known trigger for increased ROS production and subsequent oxidative stress. nih.govcdc.gov While specific studies on this compound are limited, research on related fluoranthene compounds demonstrates this effect. For example, benzo[b]fluoranthene (BbF) has been shown to promote ROS production in human airway epithelial cells. unl.edudss.go.th This increase in ROS leads to a cascade of damaging events, including decreased mitochondrial membrane potential and the initiation of apoptosis (programmed cell death). unl.edu The metabolic processing of PAHs is a key source of ROS. dss.go.th Ligninolytic enzymes, which play a role in the breakdown of PAHs like fluoranthene, are involved in oxidative activities that can generate these reactive species. nih.gov

The general mechanism involves the metabolic activation of the PAH, which can lead to the production of ROS as byproducts. medlineplus.govdss.go.th These ROS can then inflict direct damage on cellular macromolecules or act as signaling molecules that trigger inflammatory pathways. nih.gov In plants exposed to fluoranthene, the generation of ROS leads to oxidative stress, resulting in toxic effects like membrane lipid peroxidation. cdc.gov Given this evidence from structurally similar compounds, it is highly probable that this compound also participates in the induction of oxidative stress. Its metabolism would likely generate ROS, contributing to cellular damage and potentially mediating its broader toxicological effects.

Table 2: Key Reactive Oxygen Species and Their Cellular Impact

| Reactive Oxygen Species (ROS) | Chemical Formula | Primary Cellular Sources | Major Damaging Effects |

| Superoxide Anion | O₂⁻ | Mitochondrial electron transport chain, NADPH oxidases. medlineplus.govnih.gov | Can damage enzymes and initiate lipid peroxidation; precursor to other ROS. nih.gov |

| Hydrogen Peroxide | H₂O₂ | Dismutation of superoxide by superoxide dismutase (SOD). nih.govmdpi.com | Can cross cell membranes; generates highly reactive hydroxyl radicals via Fenton reaction. wikipedia.orgmdpi.com |

| Hydroxyl Radical | ·OH | Fenton reaction (from H₂O₂ and transition metals). haematologica.org | Extremely reactive; causes damage to DNA, proteins, and lipids. |

| Singlet Oxygen | ¹O₂ | Photochemical reactions, enzymatic reactions. haematologica.orgmedlineplus.gov | Highly reactive, can oxidize cellular components. |

This table outlines general principles of ROS and is not based on specific experimental data for this compound.

Mutagenicity in Model Systems: Ames Assay and Related Approaches

The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. researchgate.netwikipedia.orgnih.gov It utilizes specific strains of Salmonella typhimurium that are auxotrophic (require a specific nutrient, like histidine, for growth) due to mutations in the genes responsible for that nutrient's synthesis. wikipedia.orgnih.gov A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking histidine. researchgate.net

While data specifically for this compound is scarce, the mutagenicity of related compounds provides strong indicative evidence. Fluoranthene itself has demonstrated mutagenic potential in various in vitro tests, but this activity requires metabolic activation by liver enzyme fractions (S9 mix). oieau.fr This indicates that the parent molecule is a pro-mutagen, requiring conversion to reactive metabolites to exert its mutagenic effect. vegahub.eu

In stark contrast, the introduction of a chloromethyl group to a PAH backbone can create a potent, direct-acting mutagen. Studies on a series of chloromethylbenzo[a]pyrenes revealed that many of these compounds are highly mutagenic in the Ames assay with Salmonella strains TA98 (detecting frameshift mutagens) and TA100 (detecting base-pair substitution mutagens) without the need for microsomal activation. nih.gov This direct activity is attributed to the reactive chloromethyl group, which can form an arylmethyl carbocation that directly alkylates DNA, leading to mutations. nih.gov The mutagenicity of some of these chloromethylated PAHs is among the highest reported for direct-acting mutagens. nih.gov

Given that this compound possesses this same reactive chloromethyl group on a fluoranthene structure, it is strongly predicted to be a direct-acting mutagen in the Ames assay. It would likely be active in strains such as TA98 and TA100, causing both frameshift and base-pair substitution mutations without requiring metabolic activation.

Table 3: Predicted Ames Assay Profile for this compound

| Assay Condition | Predicted Outcome | Rationale | Supporting Evidence |

| Without Metabolic Activation (S9) | Positive (Mutagenic) | The chloromethyl group is a reactive electrophile capable of directly alkylating bacterial DNA, forming a stable carbocation intermediate. | Chloromethylbenzo[a]pyrenes are potent, direct-acting mutagens in the Ames test. nih.gov |

| With Metabolic Activation (S9) | Positive (Mutagenic) | The underlying fluoranthene structure is known to be mutagenic upon metabolic activation, a pathway that would occur in parallel to the direct action of the chloromethyl group. | Fluoranthene is mutagenic in the Ames test with S9 mix. oieau.fr |

| Probable Mutation Type(s) | Frameshift and Base-pair substitution | The complex PAH structure is often associated with frameshift mutations, while alkylation can lead to base-pair substitutions. | Chloromethylbenzo[a]pyrenes are mutagenic in both TA98 (frameshift) and TA100 (base-pair substitution) strains. nih.gov |

This table is based on scientific inference from structure-activity relationships of related compounds, not on direct experimental results for this compound.

Immunomodulatory Mechanisms Mediated by Related Polycyclic Aromatic Hydrocarbons

The immune system is a sensitive target for xenobiotics, and exposure to PAHs can lead to significant immunomodulation, either suppressing or stimulating immune responses. xmu.edu.cn The mechanisms are complex but often involve the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating the expression of metabolic enzymes and immune-related genes. nih.gov

Research on individual PAHs demonstrates their varied effects on the immune system. In studies using human nasal epithelial cells, fluoranthene was shown to be immunomodulatory, increasing the secretion of cytokines such as IL-12p70 and IL-2. nih.gov Along with other high-molecular-weight PAHs, fluoranthene ranked high in its ability to activate AhR-dependent gene expression and induce an inflammatory response. nih.gov

In marine organisms, which are often used as models for environmental toxicity, fluoranthene has been shown to affect the total haemocyte count, a key component of the invertebrate immune system. xmu.edu.cn Other studies on oysters exposed to PAHs through their diet found that exposure led to an increase in circulating immune cells (hemocytes) and an elevated production of reactive oxygen species by these cells, indicating an activated, pro-inflammatory state. unl.edu This suggests that PAHs can prime immune cells, potentially exacerbating inflammatory conditions. The immunomodulatory effects of this compound would likely be mediated through similar AhR-dependent and ROS-driven pathways, potentially influencing cytokine profiles and immune cell function upon exposure.

Environmental Chemistry and Transformation Pathways of 7 Chloromethylfluoranthene

Environmental Persistence and Degradation Kinetics

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down or removed. For organic compounds like 7-Chloromethylfluoranthene, persistence is determined by its resistance to various degradation processes. up.pt High molecular weight PAHs, particularly those with four or more rings like fluoranthene (B47539), are known for their persistence in the environment. nih.gov This persistence is attributed to their low water solubility and high affinity for organic matter in soil and sediment, which reduces their bioavailability to microorganisms. scialert.netscispace.com

Table 1: General Factors Influencing the Environmental Persistence of Aromatic Compounds

| Factor | Influence on Persistence | Rationale |

| Molecular Structure | Higher for larger, more condensed aromatic systems. | Increased hydrophobicity and electrochemical stability make them less available and reactive. nih.gov |

| Substituents | Can increase or decrease persistence depending on the group. | The chloromethyl group may decrease persistence via hydrolysis, while other groups might increase it. |

| Bioavailability | Lower bioavailability leads to higher persistence. | Adsorption to soil and sediment particles reduces access by microorganisms. scialert.net |

| Microbial Activity | Higher microbial activity leads to lower persistence. | Microorganisms are the primary drivers of biodegradation for many organic pollutants. scispace.com |

| Environmental Conditions | Optimal conditions (temperature, pH, nutrients) for microbial activity decrease persistence. | Microbial degradation rates are sensitive to environmental parameters. scialert.net |

| Sunlight | Presence of sunlight can decrease persistence through photolysis. | UV radiation can directly or indirectly break down chemical bonds. heraldopenaccess.us |

Biotic Transformation Processes in Environmental Systems

Biotic transformations, or biodegradation, are degradation processes carried out by living organisms, primarily microorganisms such as bacteria and fungi. scispace.com

The biodegradation of PAHs, including fluoranthene, is a key process for their removal from contaminated environments. scialert.netpjoes.com Numerous bacterial species have been identified that can degrade fluoranthene, often using it as a sole source of carbon and energy. frontiersin.orgwalshmedicalmedia.comnih.gov

The initial step in the bacterial degradation of fluoranthene typically involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. frontiersin.org For fluoranthene, this initial attack can occur at different positions on the molecule, including the C-1,2, C-2,3, and C-7,8 positions. frontiersin.org This leads to different metabolic pathways.

For this compound, it is plausible that similar enzymatic attacks would occur on the fluoranthene rings. The subsequent steps would involve dehydrogenation to form a diol, followed by ring cleavage (either ortho or meta cleavage) and further degradation through established metabolic pathways, such as the beta-ketoadipate pathway, eventually leading to intermediates of central metabolism like acetyl-CoA. mdpi.com

The chloromethyl substituent could also be a target for microbial enzymes. Some bacteria possess dehalogenase enzymes that can cleave carbon-halogen bonds. The microbial degradation of the chloromethyl group would likely proceed via hydrolysis to 7-hydroxymethylfluoranthene (B159355), which could then be further oxidized to an aldehyde and a carboxylic acid before potential ring cleavage.

Table 3: Key Enzymes in the Proposed Biodegradation of this compound

| Enzyme | Proposed Role | Initial Reactant | Product |

| Dioxygenase | Initial attack on the aromatic rings | This compound | This compound-cis-dihydrodiol frontiersin.org |

| Dehydrogenase | Oxidation of the dihydrodiol | This compound-cis-dihydrodiol | Dihydroxy-7-chloromethylfluoranthene |

| Ring-cleavage dioxygenase | Opening of the aromatic ring | Dihydroxy-7-chloromethylfluoranthene | Ring-opened products |

| Dehalogenase/Hydrolase | Cleavage of the C-Cl bond | This compound | 7-Hydroxymethylfluoranthene |

| Alcohol dehydrogenase | Oxidation of the alcohol | 7-Hydroxymethylfluoranthene | 7-Formylfluoranthene |

| Aldehyde dehydrogenase | Oxidation of the aldehyde | 7-Formylfluoranthene | 7-Carboxyfluoranthene |

Dechlorination as a Key Biotransformation Reaction

Dechlorination is a critical transformation process for many chlorinated organic compounds, including chlorinated aromatic compounds. This process involves the removal of chlorine atoms from the molecule, which can significantly alter its properties and toxicity. For chlorinated polycyclic aromatic hydrocarbons (ClPAHs), dechlorination can occur through both biological and abiotic pathways.

Microbial reductive dechlorination is a well-documented biotransformation pathway where microorganisms replace a chlorine atom with a hydrogen atom. taylorandfrancis.com This process is typically sequential and occurs under anaerobic conditions, with the chlorinated compound serving as an electron acceptor. clu-in.orgfrtr.gov Various organic substrates can provide the necessary electrons to drive this reaction. enviro.wiki Certain fungal species, such as Aspergillus niger, have also been shown to be capable of a wide range of biotransformations, including dechlorination of chlorinated hydrocarbons. nih.gov

In addition to microbial action, abiotic processes can also lead to dechlorination. Photochemical transformation, or phototransformation, is a significant pathway for ClPAHs in the environment. doaj.orgcopernicus.org Studies on halogenated PAHs suggest a mechanism that involves dehalogenation to form the parent PAH, which is then susceptible to further oxidation. copernicus.org Chemical methods, such as catalysis using palladium on carbon (Pd/C), have also been developed for the efficient hydrodechlorination of aromatic chlorides under mild conditions. researchgate.net

Formation and Identification of Environmental Transformation Products and Metabolites

The environmental transformation of ClPAHs like this compound can lead to a variety of products. The specific metabolites formed depend on the transformation pathway, such as microbial degradation or photochemical reaction.

During chlorination processes, such as in water treatment, PAHs can be transformed into both chlorinated and oxygenated derivatives. researchgate.net The reactivity of the parent PAH influences the distribution of these products. researchgate.net For instance, studies have shown that some PAHs are more likely to form oxygenated products, while others are precursors to more stable Cl-PAHs. researchgate.net

Under environmental conditions, particularly through phototransformation, the degradation of ClPAHs often proceeds through dehalogenation followed by oxidation. copernicus.org This means a likely transformation product of a ClPAH is its parent PAH, which can then be further degraded. The metabolism of PAHs by microorganisms typically involves the formation of hydroxylated compounds, dihydrodiols, and quinones. helcom.finih.gov For example, the degradation of fluorene (B118485), a three-ring PAH, by bacterial consortia has been shown to produce metabolites such as 1-, 2-, 3-, and 9-hydroxyfluorene, as well as fluorenone and phthalic acid. nih.gov It is plausible that the degradation of this compound would follow similar pathways after an initial dechlorination step.

The following table summarizes potential transformation pathways for chlorinated PAHs based on existing research.

| Transformation Pathway | Description | Potential Products |

| Microbial Reductive Dechlorination | Sequential replacement of chlorine atoms with hydrogen by anaerobic microorganisms. taylorandfrancis.com | Parent PAH (Fluoranthene), partially dechlorinated intermediates. |

| Fungal Biotransformation | Diverse reactions including hydroxylation, oxidation, and dechlorination by fungi. nih.gov | Hydroxylated derivatives, parent PAH. |

| Phototransformation | Light-induced reactions, often involving dehalogenation followed by oxidation. copernicus.org | Parent PAH, oxygenated PAHs (e.g., quinones, phenols). |

| Metabolism of Parent PAH | Once dechlorinated, the parent fluoranthene is metabolized by bacteria and other organisms. nih.govnih.gov | Dihydrodiols, hydroxylated fluoranthene, other ring-cleavage products. |

Conceptual Frameworks for Ecological Transformation and Remediation Research

The potential presence of compounds like this compound in the environment necessitates robust frameworks for assessing risk and guiding remediation efforts. Research on PAHs and other persistent organic pollutants has led to the development of comprehensive conceptual models.

A key concept in modern remediation is the establishment of a "triple-evaluation framework" for contaminated sites. mdpi.com This framework moves beyond simply measuring the reduction of the primary pollutant and incorporates:

Target Pollutant Reduction: Monitoring the concentration decrease of the original contaminant (e.g., this compound).

Intermediate Product Monitoring: Identifying and quantifying transformation products, as these can sometimes be more toxic or mobile than the parent compound. mdpi.comnih.gov

Ecological Risk Assessment (ERA) provides a structured approach to estimate the likelihood of adverse effects on ecosystems. For PAHs in soil and sediment, ERA frameworks typically involve several steps. nih.govrivm.nlnomresearch.cn

| ERA Framework Component | Description | Example Application for a ClPAH |

| Exposure Assessment | Determining the concentration of the contaminant in environmental media (water, soil, sediment). nih.gov | Measure this compound levels in a contaminated site. |

| Bioavailability Assessment | Evaluating the fraction of the contaminant that is available for uptake by organisms, which is a better indicator of risk than total concentration. landrehab.orguliege.be | Use methods to determine how much of the compound can be absorbed by benthic organisms from sediment. |

| Hazard Characterization | Calculating a Risk Quotient (RQ) or Hazard Index (HI) by comparing the exposure concentration to known toxicity thresholds (e.g., Maximum Permissible Concentrations). nih.govrivm.nl | Compare the bioavailable concentration of this compound to established toxicity values for similar ClPAHs. |

| Risk Management | Developing remediation strategies based on the assessed risk, focusing on reducing exposure and toxicity. mdpi.comfrontiersin.org | Implement bioremediation to promote dechlorination and degradation, while monitoring metabolites and overall soil toxicity. mdpi.com |

This integrated approach ensures that remediation efforts are effective and lead to a genuine and sustainable restoration of the ecosystem. nih.govfrontiersin.org

Advanced Analytical and Computational Approaches in 7 Chloromethylfluoranthene Research

Analytical Methodologies for Detection and Characterization

A suite of powerful analytical techniques is employed to isolate, identify, and quantify 7-chloromethylfluoranthene and its related compounds. These methods provide the empirical data necessary to assess its environmental fate and toxicological significance.

Spectroscopy is fundamental to confirming the molecular structure of this compound. Ultraviolet-visible (UV-Vis) and Infrared (IR) spectroscopy provide distinct information about the molecule's electronic and vibrational properties, respectively.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.comutdallas.edu The IR spectrum of this compound would exhibit characteristic absorption bands that serve as a molecular fingerprint. pg.edu.pl Key expected vibrations include C-H stretching from the aromatic rings and the methylene (B1212753) group, C=C stretching within the aromatic system, and a distinctive C-Cl stretching frequency associated with the chloromethyl group. spectroscopyonline.comvscht.cz

Table 1: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Feature | Structural Interpretation |

| UV-Vis Spectroscopy | Multiple absorption bands in the UV region (approx. 230-400 nm) | π→π* transitions characteristic of the extensive conjugation in the fluoranthene (B47539) aromatic system. |

| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H stretching vibrations. |

| ~3000-2850 cm⁻¹ | Aliphatic C-H stretching vibrations of the -CH₂- group. | |

| ~1600-1450 cm⁻¹ | C=C bond stretching vibrations within the aromatic rings. | |

| ~800-600 cm⁻¹ | C-Cl bond stretching vibration. |

Chromatography is indispensable for separating this compound from complex environmental or biological samples and for analyzing its metabolites. uni-mainz.de High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used. chromatographytoday.comsavemyexams.com

High-Performance Liquid Chromatography (HPLC) : HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. lcservicesltd.co.uk For this compound and its more polar metabolites (e.g., hydroxylated derivatives), reverse-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The parent compound, being less polar, would have a longer retention time than its more polar metabolites. HPLC is crucial for fractionating complex mixtures for subsequent analysis or bioassays. nih.govnih.gov

Gas Chromatography (GC) : GC separates compounds based on their volatility and interaction with a stationary phase. chromatographytoday.com The sample is vaporized and transported through a column by an inert carrier gas. savemyexams.com GC is suitable for analyzing volatile and semi-volatile compounds like this compound. uni-mainz.de It offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. researchgate.net Derivatization may sometimes be necessary to increase the volatility of metabolites for GC analysis.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle of Separation | Typical Application for this compound | Advantages |

| HPLC | Polarity and interaction with stationary/mobile phases. lcservicesltd.co.uk | Separation of the parent compound from its more polar transformation products and metabolites. nih.gov | Suitable for non-volatile or thermally unstable metabolites; ideal for preparative fractionation. uni-mainz.de |

| GC | Volatility and interaction with the stationary phase. chromatographytoday.com | High-resolution separation and quantification of the parent compound and other volatile derivatives. researchgate.net | Excellent separation efficiency; easily coupled with mass spectrometry for identification. savemyexams.com |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is essential for the structural elucidation of unknown transformation products and for the identification of DNA adducts, which are critical biomarkers of genotoxicity. nih.govrsc.org MS is almost always coupled with a chromatographic separation method, such as GC-MS or LC-MS. nih.gov

When this compound is metabolized or degrades in the environment, it forms various transformation products (e.g., 7-hydroxymethylfluoranthene (B159355), fluoranthene-7-carboxylic acid). Using LC-MS, these products can be separated and then ionized. The mass spectrometer provides the exact molecular weight of the product and, through fragmentation analysis (MS/MS), yields structural information that allows for its identification. nih.govmdpi.com

Furthermore, reactive metabolites of this compound can bind covalently to DNA, forming DNA adducts. researchgate.net Detecting these adducts is crucial for understanding its mechanism of carcinogenicity. Highly sensitive LC-MS/MS methods can identify and quantify specific DNA adducts in tissue samples, even at very low levels, by targeting their unique molecular masses and fragmentation patterns. stonybrookmedicine.edunih.gov

Bioassay-directed fractionation is a strategy used to identify the specific chemical(s) responsible for the toxicological activity of a complex mixture. nih.gov This approach is particularly valuable in mutagenicity studies of environmental samples that may contain this compound and other PAHs. nih.gov

The process involves:

Separating the complex mixture into multiple fractions using a chromatographic technique, typically HPLC. nih.gov

Testing each fraction for mutagenic activity using a biological assay, such as the Ames test with Salmonella typhimurium strains. nih.govresearchgate.netcuni.cz

Plotting the mutagenic activity against the fraction number to create a "mutagram," which highlights the most active fractions. nih.gov

Performing intensive chemical analysis, usually with GC-MS or LC-MS, on the mutagenic fractions to identify the causative agents. nih.gov

This approach has been successfully used to identify mutagenic nitro-PAHs and other derivatives in environmental samples. nih.gov Studies on isomers of chloromethylfluoranthene have shown significant mutagenic activity in the Ames test without metabolic activation, indicating they are direct-acting mutagens. researchgate.net Bioassay-directed fractionation would be the key methodology to pinpoint such compounds in a mixed environmental contaminant sample.

Theoretical and Computational Chemistry Applications

Alongside experimental analysis, theoretical and computational methods provide deep insights into the intrinsic properties of this compound, helping to predict its reactivity and potential for toxicity.

Quantum mechanical (QM) calculations are used to model the electronic structure of a molecule, which governs its chemical properties and reactivity. libretexts.orgfrontiersin.org For this compound, these calculations can predict its behavior and interaction with biological macromolecules like DNA.

Researchers have used semi-empirical QM methods, such as MNDO and PM3, to study chloromethylfluoranthene isomers. researchgate.net These calculations can estimate the stability of the carbocation intermediate that is presumed to form upon the loss of the chloride ion. The stability of this carbocation is a key indicator of the molecule's reactivity toward nucleophiles. A more stable carbocation implies a higher reactivity.

However, research has shown that the calculated reactivity of chloromethylfluoranthene isomers does not always correlate directly with their observed mutagenicity in bacterial assays. researchgate.net For instance, while calculations could predict which isomers were most and least reactive, neither of these extremes corresponded to the most mutagenic isomer. researchgate.net This important finding suggests that while chemical reactivity is a factor, other properties, such as the ability of the molecule to intercalate (slip between the base pairs of DNA), may play a critical, or even dominant, role in its mutagenic mechanism. researchgate.net More advanced methods like Density Functional Theory (DFT) can provide further details on electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to refine predictions of reactivity and stability. rsc.orgrsc.org

Table 3: Application of Quantum Mechanical Calculations in this compound Research

| Computational Goal | QM Method(s) | Information Obtained | Relevance to Toxicity |

| Determine Molecular Geometry | DFT, MNDO, PM3 | Optimized 3D structure, bond lengths, and angles. | Provides the foundational structure for all other calculations. |

| Estimate Chemical Reactivity | MNDO, PM3 | Heats of formation for the parent molecule and its carbocation intermediate. researchgate.net | Predicts the ease of forming the reactive electrophile that can bind to DNA. |

| Analyze Electronic Properties | DFT | Energy levels and distribution of HOMO and LUMO. | Helps identify the sites on the molecule most susceptible to electrophilic or nucleophilic attack. |

| Predict Reaction Mechanisms | DFT, QM/MM | Energy profiles for reaction pathways, such as DNA adduction. | Elucidates the step-by-step process of how the molecule damages DNA. |

Density Functional Theory (DFT) for Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. d-nb.info It has become a popular and reliable method for calculating a wide array of molecular properties. nih.gov At the core of DFT is the concept that the ground-state properties of a system are uniquely determined by its electron density, 𝜌(r). d-nb.infomdpi.com This approach is computationally less intensive than traditional wave-function-based methods, allowing for the study of relatively large and complex molecules. d-nb.info

In the context of this compound, DFT calculations can provide deep insights into its fundamental chemical nature. Researchers can compute a variety of molecular properties to understand its stability, reactivity, and spectroscopic characteristics. nih.gov These properties include bond lengths, bond angles, ground state vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscialert.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. scialert.net

Beyond static molecular properties, DFT is extensively used to elucidate the mechanisms of chemical reactions. mdpi.comrsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies. beilstein-journals.orglaccei.org This allows for the prediction of the most likely reaction pathways. laccei.org For a molecule like this compound, DFT could be used to model its reactions with nucleophiles, its potential for oxidation, or its behavior in atmospheric or biological degradation processes. mdpi.com For example, studies on other complex organic molecules have successfully used DFT to determine reaction thermodynamics and kinetics, such as identifying the favorability of mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET). mdpi.com Although specific DFT studies on this compound are not detailed in the available literature, the methodology is well-suited to explore its reactivity, such as the stability of the carbocation formed upon loss of the chloride ion or the susceptibility of the aromatic rings to electrophilic attack.

Table 1: Molecular Properties Calculable by Density Functional Theory (DFT)

| Property Category | Specific Property | Significance |

|---|---|---|

| Geometric Properties | Optimized Molecular Geometry | Predicts stable 3D structure, bond lengths, and angles. nih.gov |

| Rotational Constants | Relates to microwave spectroscopy. | |

| Electronic Properties | HOMO-LUMO Energies & Gap | Indicates chemical reactivity and electronic transition energy. scialert.net |

| Dipole Moment | Measures polarity, affecting solubility and intermolecular forces. | |

| Electron Affinity & Ionization Potential | Describes the ability to accept or lose an electron. nih.gov | |

| Fukui Functions | Identifies the most electrophilic/nucleophilic sites in a molecule. d-nb.info | |

| Vibrational Properties | Vibrational Frequencies | Predicts infrared (IR) and Raman spectra for identification. nih.gov |

| Thermodynamic Properties | Heats of Formation | Provides information on the molecule's stability. nih.gov |

| Reaction & Activation Energies | Determines reaction feasibility and rates. mdpi.commdpi.com |

Molecular Dynamics (MD) Simulations for Investigating Molecular Interactions (by analogy with related compounds)

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide a detailed view of molecular behavior at the atomic level. mdpi.comchalmers.se This method is exceptionally useful for understanding how a molecule like this compound interacts with its environment, such as solvent molecules, biological macromolecules, or surfaces. chalmers.seuva.nl

While specific MD studies on this compound are not prominent, the application of this technique can be understood by analogy with simulations of other small molecules interacting with complex systems. For instance, MD is widely used in drug discovery to study how a ligand binds to a protein's active site. mdpi.com These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. nih.govrsc.org By analogy, MD simulations could model the interaction of this compound with DNA or with metabolic enzymes like cytochrome P450, which is known to process polycyclic aromatic hydrocarbons. Such simulations would elucidate the binding modes, calculate binding energies, and identify the non-covalent forces (e.g., van der Waals, electrostatic, and hydrophobic interactions) that govern the recognition and binding process. mdpi.com

Furthermore, MD simulations can predict various material and physical properties. chalmers.se For example, simulations can be used to investigate the solvation of this compound in different solvents, its partitioning behavior between aqueous and lipid phases (a key factor in bioaccumulation), and its diffusion through membranes. chalmers.se The interaction energy between the molecule and its surroundings is a key parameter that can be calculated from MD trajectories, providing quantitative insight into the strength of these associations. mdpi.com

Table 2: Insights from Molecular Dynamics (MD) Simulations

| Type of Interaction | System Studied (by analogy) | Key Insights Gained |

|---|---|---|

| Ligand-Protein Binding | Small molecule inhibitors with enzymes | Identification of binding site, key residues, conformational changes, and binding free energy. mdpi.comnih.gov |

| Molecule-DNA Interaction | Intercalating agents with DNA duplex | Elucidation of binding mode (intercalation vs. groove binding) and structural distortions. |

| Solute-Solvent Interaction | Organic molecules in water/octanol | Calculation of solvation free energy, understanding solubility and partitioning (LogP). chalmers.se |

| Molecule-Membrane Interaction | Drug molecules with lipid bilayers | Determination of permeability, location within the membrane, and impact on membrane structure. |

| Intermolecular Forces | Polymer-explosive composites | Calculation of binding energy, separated into van der Waals and electrostatic components, to assess stability. mdpi.com |

Prediction of Metabolic and Environmental Transformation Pathways using Computational Simulators

Computational simulators are indispensable tools for predicting the fate of xenobiotic compounds like this compound in biological systems and the environment. nih.gov These tools use established knowledge of chemical reactions to forecast potential transformation products, helping to prioritize chemicals for further investigation and risk assessment. nih.govnih.gov

Metabolic pathway prediction simulators, such as PathPred, leverage large databases of known enzymatic transformations, like those found in the Kyoto Encyclopedia of Genes and Genomes (KEGG). pharmafeatures.com These systems work by recognizing specific chemical motifs within a query molecule and matching them to known enzymatic reaction patterns. pharmafeatures.com For this compound, such a simulator could predict a series of metabolic reactions. Phase I metabolism would likely involve oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites on the aromatic rings. The chloromethyl group is also a potential site for transformation. Phase II metabolism would then involve the conjugation of these hydroxylated intermediates with endogenous molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. The output of these simulators is a predicted metabolic map, showing plausible pathways and intermediate products. nih.govnih.gov

For environmental transformation, computational approaches can predict how a compound will degrade under specific conditions, such as in water treatment processes involving disinfectants like chlorine. nih.gov DFT calculations, for example, have been successfully used to predict the chlorination products of structurally complex molecules by evaluating the activation barriers for different reaction pathways. nih.gov In a study on steroidal enones, computational data accurately predicted that reactions would proceed through chlorination at specific carbon atoms. nih.gov By analogy, these methods could be applied to this compound to predict its transformation products upon reaction with chlorine, hydroxyl radicals in advanced oxidation processes, or degradation via photolysis. Such predictions are crucial for identifying potentially persistent or toxic byproducts formed in engineered or natural environments. nih.gov

Table 3: Common Transformation Reactions Predicted by Simulators

| Transformation Type | Reaction Examples | Predicted Products for a PAH-like Structure |

|---|---|---|

| Metabolic (Phase I) | Hydroxylation, Epoxidation | Monohydroxy-fluoranthenes, Dihydrodiol-fluoranthenes, Epoxides |

| Oxidation | Quinones | |

| Metabolic (Phase II) | Glucuronidation, Sulfation | Glucuronide conjugates, Sulfate conjugates |

| Glutathione Conjugation | Glutathione adducts | |

| Environmental | Chlorination | Chloro-derivatives on the aromatic ring. nih.gov |

| Radical Attack (e.g., •OH) | Hydroxylated byproducts. mdpi.com | |

| Photolysis | Degradation products from UV light exposure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. taylorandfrancis.com The fundamental principle of QSAR is that the properties of a chemical are a function of its structural features, which can be quantified by molecular descriptors. taylorandfrancis.comnih.gov These models are widely used in toxicology and drug design to screen compounds, prioritize testing, and fill data gaps without conducting animal experiments. nih.goveuropa.eu

A QSAR model is developed by establishing a mathematical correlation between a set of molecular descriptors for a group of chemicals (the training set) and their experimentally measured biological activity (e.g., toxicity, mutagenicity, carcinogenicity). nih.gov Molecular descriptors can be classified into several categories, including constitutional (e.g., molecular weight), topological (describing atomic connectivity), and 3D-descriptors (describing the 3D structure, such as molecular shape or interaction fields). nih.gov

For this compound, a QSAR model could be used to predict its potential for adverse biological effects. While a specific, validated QSAR model for this exact compound may not exist, it could be assessed using models built for the broader class of polycyclic aromatic hydrocarbons (PAHs) or substituted PAHs. Such models often predict endpoints like mutagenicity (e.g., in the Ames test), carcinogenicity, or acute toxicity (LD50). nih.gov The accuracy of a QSAR prediction depends heavily on the model's "applicability domain," which defines the chemical space of structures and descriptor values for which the model is considered reliable. nih.gov Therefore, a prediction for this compound would be valid only if the compound falls within the applicability domain of the chosen QSAR model. Tools like the QSAR Toolbox facilitate this process by providing access to experimental data, grouping chemicals, and running external QSAR models for hazard assessment. qsartoolbox.org

Table 4: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight, Atom Counts | Basic molecular composition. |

| Topological (2D) | Connectivity Indices (e.g., Randić index) | Atomic arrangement and branching. nih.gov |

| Kappa Shape Indices | Molecular shape. | |

| Physicochemical (2D) | LogP (octanol-water partition coefficient) | Hydrophobicity, bioavailability. taylorandfrancis.com |

| Molar Refractivity | Molecular volume and polarizability. taylorandfrancis.com | |

| Electronic (2D/3D) | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity. |

| 3D-Descriptors | van der Waals Volume, Solvent Accessible Surface Area | Molecular size and shape. |

| CoMFA/CoMSIA Fields | Steric and electrostatic interaction fields around the molecule. nih.gov |

Future Research Directions and Identified Research Gaps

Elucidation of Underexplored Mechanistic Pathways for 7-Chloromethylfluoranthene Reactivity

A significant knowledge gap exists concerning the detailed mechanistic pathways of this compound's reactivity. Future research should prioritize unraveling the intricate steps involved in its environmental transformation and biological interactions. Understanding these pathways is crucial for predicting its fate, persistence, and toxicological profile.

Key areas of investigation should include:

Photodegradation Pathways: While it is known that PAHs undergo photodegradation, the specific reactions and byproducts for this compound under various environmental conditions (e.g., in water, soil, and air) are not well-defined. Research should focus on identifying the transient intermediates and stable end-products of its photochemical reactions.

Biotic Transformation Mechanisms: The metabolic pathways of this compound in different organisms, from microbes to mammals, are largely unknown. Studies are needed to identify the specific enzymes involved in its biotransformation, the resulting metabolites, and whether these processes lead to detoxification or bioactivation.

Abiotic Degradation Processes: Beyond photodegradation, other abiotic factors such as hydrolysis and oxidation can influence the environmental persistence of this compound. Investigating the kinetics and mechanisms of these reactions will provide a more complete picture of its environmental behavior.

A deeper mechanistic insight into the reaction dynamics of complex chemical environments, such as those involving reactive molten salts, can provide a valuable framework for understanding the speciation and transformation of compounds like this compound. rsc.org

Development of Novel Synthetic Strategies for Isotope-Labeled this compound Analogues

To accurately trace the metabolic fate and environmental distribution of this compound, the development of novel synthetic strategies for its isotope-labeled analogues is paramount. Stable isotope labeling, in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for precise tracking and quantification of the compound and its metabolites in complex biological and environmental matrices. silantes.com

Future research in this area should concentrate on:

Site-Specific Labeling: Developing synthetic methods that allow for the precise incorporation of isotopes (e.g., ¹³C, ¹⁴C, ²H, ³H) at specific positions within the this compound molecule. This will enable detailed studies of metabolic bond cleavage and rearrangement.

High-Yield Synthesis: Optimizing synthetic routes to maximize the yield and purity of the labeled compounds, which is often a challenge for complex molecules.

Accessibility of Labeled Precursors: Improving the availability and synthesis of labeled starting materials required for the preparation of these analogues.

The synthesis of carbon-14 (B1195169) and stable isotope-labeled analogues has been crucial in the development of other complex molecules, providing a template for future work on this compound. nih.gov

Advanced Computational Modeling for Predictive Environmental Fate and Bioactivation

Advanced computational modeling presents a powerful and cost-effective tool for predicting the environmental fate and potential for bioactivation of this compound. By leveraging computational chemistry and toxicology, researchers can simulate various scenarios and prioritize experimental studies.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models specifically for halogenated PAHs to predict their toxicity, biodegradability, and other properties based on their molecular structure.

Molecular Docking and Dynamics Simulations: Using these techniques to investigate the interactions of this compound and its metabolites with biological macromolecules, such as DNA and proteins, to elucidate mechanisms of toxicity and bioactivation.

Environmental Fate Modeling: Creating comprehensive models that integrate data on the physical-chemical properties of this compound with environmental parameters to predict its transport, partitioning, and persistence in different environmental compartments.

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies

The integration of high-throughput screening (HTS) and various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a systems-level approach to understanding the biological effects of this compound. nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov These technologies can rapidly screen for biological activity and provide a comprehensive view of the molecular changes induced by exposure to the compound. nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov

Future research should focus on: